Cas no 59-05-2 (Methotrexate)

Methotrexate Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid
- METHYLAMINOPTERIN
- METHYLAMINOPTERINE
- ANTIFOLAN
- L-(+)-AMETHOPTERIN
- (+)-AMETHOPTERIN
- AMETHOPTERIN
- 4-AMINO-N 10-METHYLPTEROYL-L-GLUTAMIC ACID
- 4-AMINO-1
- METHYLPTEROYLGLUTAMIC ACId
- (+)-4-AMINO-10-METHYLFOLIC ACID
- 4-AMINO-10-METHYLFOLIC ACID
- n-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-l-glutamic acid
- N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMIC ACID
- MTX
- methylpteroylglutamate
- 4-Amino-4-deoxy-N(sup10)methylpteroylglutamic acid
- (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)-(methyl)amino)benzamido)pentanedioic acid
- Methotrexate
- Methotrexate Heptaglutamate
- Methotrexate hydrate
- Methotrexate solution
- 4-amino-4-deoxy-10-methylpteroyl-L-glutamic acid
- Hdmtx
- L-A-methopterin
- Mexate
- 4-Amino-N10-methylpteroyl-L-glutamic acid
- Rheumatrex
- Abitrexate
- Metatrexan
- Trexall
- Methylaminopterinum
- Methotrexatum
- Metotrexato
- Methotrexat
- Amethopterine
- Maxtrex
- Rasuvo
- L-Amethopterin
- A-Methopterin
- A-Methpterin
- Amethopterin L-
- Folex-Pfs
- Methotrexat-Ebewe
- N-Bismethylpteroylglutamic acid
- Methotrexate, L-
- Folex
- Methoxtrexate
- Emtexate
- Metotressato [DCIT]
- Methotextrat
- CL14377
- WR19039
-
- MDL: MFCD00064370
- Inchi: 1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
- InChI Key: FBOZXECLQNJBKD-ZDUSSCGKSA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])C1=C([H])N=C2C(C(N([H])[H])=NC(N([H])[H])=N2)=N1)=O)=O
- BRN: 70669
Computed Properties
- Exact Mass: 454.17100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.8
- Tautomer Count: 24
- Topological Polar Surface Area: 211
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.4080 (rough estimate)
- Melting Point: 195 ºC
- Boiling Point: 561.26°C (rough estimate)
- Flash Point: 11°C(51.8°F)(lit.)
- Refractive Index: 1.6910 (estimate)
- Solubility: H2O: insoluble
- Water Partition Coefficient: Insoluble< 0.1 g/100 ml at 19 º C
- Stability/Shelf Life: Stable, but light sensitive and hygroscopic. Incompatible with strong acids, strong oxidizing agents. Store at -15C or below.
- PSA: 210.54000
- LogP: 1.82170
- Merck: 14,5985
- Specific Rotation: +19° ~ +24° (c=1, 14 g/l Na2CO3)
- Sensitiveness: Light Sensitive & Hygroscopic
- Solubility: It is easily soluble in dilute alkali, acid or alkali metal carbonate solution, slightly soluble in dilute hydrochloric acid, and almost insoluble in water, ethanol, chloroform and ether.
Methotrexate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H319-H341-H360
-
Warning Statement:
MissingPhrase-N15.00950417-P201-P280-P305
P351
P338-P308
P313 - Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 46-61-25-36/38
- Safety Instruction: S53-S26-S36/37-S45
- FLUKA BRAND F CODES:3-8-10
- RTECS:MA1225000
-
Hazardous Material Identification:
- HazardClass:6.1
- Packing Group:III
- Risk Phrases:R61; R25; R36/38
- PackingGroup:III
- TSCA:Yes
- Storage Condition:4°C, protect from light
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
Methotrexate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methotrexate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A103612-10g |
(S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid |
59-05-2 | 99% (contain ~10%water) | 10g |
$86.0 | 2025-02-19 | |
TRC | M260675-1g |
Methotrexate |
59-05-2 | 1g |
$ 167.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64330-1g |
Methotrexate |
59-05-2 | 1g |
¥68.0 | 2021-09-08 | ||
Apollo Scientific | BIM0130-1g |
Methotrexate |
59-05-2 | 1g |
£15.00 | 2025-02-19 | ||
Axon Medchem | 3319-50 mg |
Methotrexate |
59-05-2 | 99% | 50mg |
€60.00 | 2023-07-10 | |
Key Organics Ltd | KS-5093-10MG |
Methotrexate |
59-05-2 | >97% | 10mg |
£51.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813626-25g |
Methotrexate |
59-05-2 | 99% | 25g |
¥1,342.00 | 2022-09-01 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18026-5g |
MTX |
59-05-2 | ACS,98% | 5g |
¥185.00 | 2022-01-07 | |
TRC | M260675-50mg |
Methotrexate |
59-05-2 | 50mg |
$ 69.00 | 2023-09-07 | ||
S e l l e c k ZHONG GUO | S1210-100mg |
Methotrexate |
59-05-2 | 99.79% | 100mg |
¥974.61 | 2023-09-16 |
Methotrexate Suppliers
Methotrexate Related Literature
-
Serge Mignani,Jean-Pierre Majoral New J. Chem. 2013 37 3337
-
Min Jae Shin,Ye Jin Kim,Jong-Duk Kim Soft Matter 2015 11 5037
-
Cui Chen,Liju Guo,Dongmei Guo,Ya Chen,Qinghong Wang,Yingzi Fu Anal. Methods 2014 6 7789
-
Abdolazim Alinejad,Hamed Akbari,Mansour Ghaderpoori,Ali Khani Jeihooni,Amir Adibzadeh RSC Adv. 2019 9 8204
-
Tommaso R. I. Cataldi,Antonio Guerrieri,Francesco Palmisano,Piec G. Zambonin Analyst 1988 113 869
Additional information on Methotrexate
Methotrexate (CAS No. 59-05-2): A Comprehensive Overview of Its Applications and Recent Research Findings
Methotrexate, chemically identified by the CAS number 59-05-2, is a well-established pharmaceutical compound with a rich history in the treatment of various medical conditions. This introduction delves into the compound's chemical properties, therapeutic applications, and the latest research developments that have further expanded its utility in modern medicine.
The molecular structure of Methotrexate is characterized by its pyrimidine core, which is a key feature contributing to its biological activity. As a potent antimetabolite, it functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor essential for DNA and RNA production. This mechanism of action makes Methotrexate particularly effective in treating conditions driven by rapid cell division.
In oncology, Methotrexate has been a cornerstone in the management of various cancers, including leukemia, lymphoma, and solid tumors. Its ability to disrupt DNA synthesis in rapidly dividing cancer cells has made it a first-line treatment in certain protocols. Recent studies have highlighted its role in combination therapies, where it is used alongside other chemotherapeutic agents to enhance overall efficacy.
Beyond oncology, Methotrexate has found significant applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. By modulating immune responses, it helps reduce inflammation and alleviate symptoms associated with these conditions. The compound's long-term use has also been associated with improved patient outcomes, making it a preferred choice for many clinicians.
Recent research has focused on optimizing Methotrexate formulations to improve bioavailability and reduce side effects. Innovations in drug delivery systems, such as methotrexate-loaded nanoparticles, have shown promise in targeted therapy, allowing for more precise dosing and minimized systemic exposure. These advancements are particularly relevant in pediatric patients and elderly populations where traditional oral formulations may pose challenges.
The pharmacokinetics of Methotrexate have been extensively studied to better understand its absorption, distribution, metabolism, and excretion (ADME) profile. Genetic variations in drug-metabolizing enzymes have been identified as significant factors influencing Methotrexate's efficacy and toxicity. Personalized medicine approaches are being explored to tailor dosing regimens based on individual patient profiles, thereby enhancing therapeutic outcomes.
One of the most significant recent findings involves the role of Methotrexate in preventing allograft rejection in organ transplantation. Studies have demonstrated that low-dose Methotrexate can effectively suppress immune responses without compromising overall immune function necessary for fighting infections. This application has opened new avenues for improving transplant survival rates.
The compound's potential in neurology is another area of active investigation. Emerging evidence suggests that Methotrexate may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as multiple sclerosis and Alzheimer's disease. While more research is needed to fully validate these findings, they hold promise for future therapeutic strategies.
Safety considerations remain a critical aspect of Methotrexate therapy. Common side effects include gastrointestinal disturbances and bone marrow suppression, but with appropriate monitoring and supportive care, these can be managed effectively. The development of novel biomarkers to predict toxicity is an ongoing area of research aimed at ensuring safer use of this valuable compound.
Future directions in Methotrexate research include exploring its potential in cancer immunotherapy and combination treatments with immun checkpoint inhibitors. Preliminary data suggest that Methotrexate may enhance the efficacy of these novel immunotherapies by priming tumor-specific immune responses. Such findings could revolutionize the treatment landscape for certain types of cancer.
In conclusion, Methotrexate (CAS No. 59-05-2) remains a vital therapeutic agent with diverse applications across multiple medical disciplines. Its well-characterized mechanism of action, combined with ongoing research into novel formulations and applications, ensures its continued relevance in modern healthcare. As scientific understanding advances, Methotrexate is poised to play an even greater role in improving patient outcomes worldwide.

